molecular formula C15H11ClN4OS B12036935 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-35-2

3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036935
CAS No.: 478254-35-2
M. Wt: 330.8 g/mol
InChI Key: QFMFTZZSXAUUED-AHEHSYJASA-N
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Description

Role of 1,2,4-Triazole-5(4H)-Thione Scaffolds in Medicinal Chemistry

The 1,2,4-triazole-5(4H)-thione scaffold is a privileged structure in drug discovery due to its dual hydrogen-bond acceptor/donor capabilities, aromatic π-system, and sulfur atom’s polarizability. These features enable diverse molecular interactions with biological targets, including enzymes, receptors, and nucleic acids. For example, fluconazole and voriconazole—clinically used antifungals—leverage the triazole ring’s capacity to coordinate heme iron in fungal cytochrome P450 enzymes. The thione tautomer enhances electron density at N-1 and N-2 positions, facilitating metal chelation and covalent bonding with cysteine residues in active sites.

Structure-activity relationship (SAR) studies highlight the scaffold’s versatility. In antibacterial hybrids, such as ciprofloxacin-1,2,4-triazole-5(4H)-thione derivatives, the sulfur atom’s electronegativity improved membrane permeability, yielding minimum inhibitory concentrations (MIC) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA). Anticancer analogs like triazolylthioacetamides (e.g., compound 100f ) demonstrated tubulin polymerization inhibition (IC~50~: 5.9 μM) through hydrophobic interactions with β-tubulin’s colchicine-binding site, driven by the triazole-thione’s planar geometry.

The scaffold’s metabolic stability is another critical attribute. Unlike amide bonds, the triazole ring resists enzymatic hydrolysis, prolonging half-life in vivo. This property is exemplified by letrozole, a triazole-containing aromatase inhibitor with a plasma elimination half-life of 48 hours.

Significance of Furan and Chlorophenyl Substituents in Bioactive Compound Design

The 2-chlorophenyl substituent at position 3 of the triazole ring introduces both electronic and steric effects. Chlorine’s electron-withdrawing nature reduces electron density at the triazole core, potentially enhancing interactions with electron-rich receptor pockets. In triazole-based tubulin inhibitors, chloro-substituted aryl groups improved antiproliferative activity by 10-fold compared to unsubstituted analogs, as seen in combretastatin A4 hybrids (e.g., compound 102c , IC~50~: <1 μM). The halogen’s role in forming halogen bonds with protein backbone carbonyls further stabilizes ligand-target complexes, as observed in BRAF^V600E^ kinase inhibitors.

The furan-2-yl allylidene amino group at position 4 contributes conformational rigidity and extended π-conjugation. Furan’s oxygen atom participates in hydrogen bonding, while its aromatic system engages in van der Waals interactions with hydrophobic residues. In triazole derivatives targeting Xanthomonas oryzae, furan-containing compounds exhibited 50% effective concentration (EC~50~) values of 34.5 μg/mL, outperforming non-heterocyclic analogs. The allylidene spacer’s double bond enforces a planar configuration, aligning the furan ring with adjacent aromatic systems in target proteins. This geometry mimics natural substrates, as demonstrated in triazole-based PDE4A inhibitors where planarity increased binding affinity by 8-fold.

Synergistic effects between substituents are critical. In hybrid molecules, the 2-chlorophenyl group’s hydrophobicity complements the furan’s polarity, optimizing partition coefficients for blood-brain barrier penetration or microbial membrane permeation. For instance, dual-substituted triazoles showed 4-fold greater antifungal activity than mono-substituted derivatives in Candida albicans models.

Properties

CAS No.

478254-35-2

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-13-8-2-1-7-12(13)14-18-19-15(22)20(14)17-9-3-5-11-6-4-10-21-11/h1-10H,(H,19,22)/b5-3+,17-9+

InChI Key

QFMFTZZSXAUUED-AHEHSYJASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3)Cl

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common starting materials might include 2-chlorobenzaldehyde, furfural, and hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They might be used in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, such compounds can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine increases lipophilicity, while fluorine improves thermal stability and bioavailability.

Key Observations :

  • The furan moiety in the target compound may enhance antimicrobial and anti-inflammatory properties compared to phenyl or biphenyl derivatives.
  • Quinoline and naphthofuran substituents demonstrate pronounced tuberculostatic and antifungal activities, respectively .

Key Observations :

  • Microwave-assisted synthesis improves reaction speed and purity for structurally complex derivatives .
  • Traditional reflux methods remain viable for simpler substrates .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound 344.82 N/A Likely low (chlorophenyl group)
4-((4-Fluorobenzylidene)amino)-triazole-thione (6k) 403.20 179 Low (fluorinated aromatic)
4-Amino-5-(furan-2-yl)-triazole-thione 207.22 N/A Moderate (polar furan)

Key Observations :

  • Chlorine and fluorine substituents reduce solubility due to increased hydrophobicity.
  • Furan-containing derivatives exhibit moderate solubility, beneficial for drug formulation .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class, which has garnered attention for its diverse biological activities. The presence of a triazole ring and a thione group in its structure suggests potential for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C15H11ClN4OSC_{15}H_{11}ClN_{4}OS. The structural features include:

  • A triazole ring , which is known for its biological significance.
  • A furan moiety , which can enhance biological activity through various mechanisms.
  • A chlorophenyl group , contributing to the compound's lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and thione functionalities exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of triazole-thiones can inhibit the proliferation of various cancer cell lines. One study reported that a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
  • The incorporation of the furan group in this specific compound may enhance its cytotoxicity by promoting apoptosis in cancer cells through multiple pathways.

Antimicrobial Properties

Triazole-thiones have also been explored for their antimicrobial activities:

  • Compounds within this class have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes necessary for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-thiones has been documented:

  • Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their applicability in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation
    • A series of triazole derivatives were synthesized and evaluated for anticancer activity against several cell lines using the XTT assay. Results indicated that modifications in the structure significantly influenced their effectiveness, with certain derivatives exhibiting potent dual anticancer activity .
  • Antimicrobial Screening
    • In a comparative study, various triazole-thiones were tested against standard bacterial strains. Results showed that certain derivatives had comparable or superior activity to conventional antibiotics, indicating their potential as alternative therapeutic agents .

Synthesis and Mechanism

The synthesis of 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves cyclization reactions where thiosemicarbazides react with aldehydes to form the desired triazole structure. The reaction conditions are crucial for achieving high yields and purity.

Comparative Analysis

A table summarizing similar compounds and their biological activities is provided below:

Compound NameStructureUnique Features
4-Amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thioneStructureExhibits strong antioxidant activity.
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneStructureKnown for its anticancer properties.
3-(furan-2-carboxylic acid)-1H-1,2,4-triazoleStructureDisplays anti-inflammatory effects.

Q & A

Basic: What are the standard synthetic routes for preparing this triazole derivative?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Step 1: Reacting a substituted hydrazinecarbothioamide precursor with a carbonyl compound (e.g., 3-(furan-2-yl)allylidene chloride) under reflux conditions in ethanol or methanol.
  • Step 2: Neutralizing the reaction mixture with aqueous KOH or NaOH to precipitate the product .
  • Step 3: Purification via recrystallization or column chromatography to isolate the pure compound.
    Key reaction parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments, with chemical shifts for the thione (-SH) group typically appearing at δ 13.5–14.5 ppm in DMSO-d₆ .
    • FT-IR: Confirms the presence of C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the triazole ring typically exhibits planarity with deviations < 0.02 Å .

Advanced: How can contradictions between experimental and computational spectroscopic data be resolved?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to simulate IR and NMR spectra. Compare theoretical vs. experimental vibrational frequencies and chemical shifts .
  • Step 2: Identify outliers (e.g., discrepancies > 5% in IR peaks) and refine computational parameters, such as solvent effects (PCM model) or basis set selection .
  • Step 3: Validate using error analysis tools (e.g., mean absolute deviation) and reference datasets like Numerical Recipes in C for statistical validation .

Advanced: What computational strategies predict the compound’s bioactivity and molecular interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or GROMACS to model interactions with biological targets (e.g., enzymes or receptors). Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding patterns with active sites .
  • ADMET Prediction: Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP < 5 for optimal bioavailability) .
  • HOMO-LUMO Analysis: Calculate energy gaps (ΔE < 4 eV) to predict reactivity and charge-transfer potential .

Advanced: How can crystallographic disorder or twinning be addressed during structure refinement?

Methodological Answer:

  • Disorder Resolution: Use SHELXL’s PART instruction to model split positions, applying restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
  • Twinning Correction: Apply the TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with the R₁ value (< 5% for high-quality data) .
  • Visualization: Mercury CSD’s void analysis tool identifies packing defects, while packing similarity metrics confirm structural integrity .

Basic: What are key considerations in designing biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with known triazole affinity (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Dose Optimization: Conduct MTT assays with IC₅₀ values in the μM range (typical for triazoles) and validate via dose-response curves .
  • Control Design: Include positive controls (e.g., fluconazole for antifungal assays) and solvent controls (DMSO < 1% v/v) to minimize artifacts .

Advanced: How to optimize synthetic yield while minimizing side-product formation?

Methodological Answer:

  • Reaction Monitoring: Use TLC or HPLC-MS at 30-minute intervals to track intermediate formation .
  • Kinetic Analysis: Apply the Arrhenius equation to identify optimal temperature ranges (e.g., 70–80°C for maximum k) .
  • Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves for water removal) or switch to microwave-assisted synthesis for faster kinetics .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests: Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hours. Monitor degradation via UV-Vis (λ_max shifts > 10 nm indicate instability) .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures (> 200°C confirms thermal stability) .
  • Light Exposure Studies: Use a xenon lamp to simulate UV-Vis radiation and track photodegradation via HPLC .

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